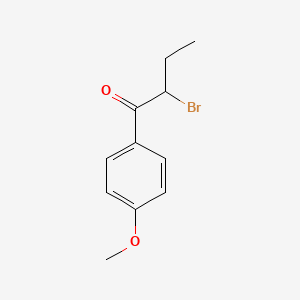

2-Bromo-1-(4-methoxyphenyl)butan-1-one

Overview

Description

The compound 2-Bromo-1-(4-methoxyphenyl)butan-1-one is a brominated ketone with a methoxyphenyl group. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related brominated aromatic compounds and their reactivity, which can be useful in understanding the behavior of this compound.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex and often requires specific conditions for successful reactions. For instance, the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines involves biotransamination and kinetic resolutions using enzymes such as transaminases and lipases, indicating the potential for biocatalytic strategies in the synthesis of related compounds . Additionally, the synthesis of dibromo adducts from alkoxyenones, as mentioned in the study of 3-methoxy-3-buten-2-one, suggests that bromination reactions can be a key step in the synthesis of brominated ketones .

Molecular Structure Analysis

X-ray crystallographic analysis is a powerful tool for elucidating the structure and stereochemistry of brominated compounds. For example, the structure of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one was determined using this technique, which also revealed the presence of isomers in the crystal . This indicates that this compound could also exhibit interesting structural characteristics that could be studied using similar methods.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo a variety of chemical reactions. The reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols in the presence of InCl3•4H2O leads to both addition-elimination and substitution products . This demonstrates the reactivity of brominated compounds towards nucleophiles and the potential for diverse reaction pathways. The cycloaddition chemistry of alkoxyenones, as seen with 3-methoxy-3-buten-2-one, also highlights the reactivity of brominated compounds in forming cyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be quite diverse. Spectroscopic techniques such as FT-IR and UV-Vis, along with computational methods like density functional theory (DFT), are used to characterize these properties. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was studied using these methods, providing insights into its molecular electrostatic potential, Fukui function, and other properties . Such analyses are essential for understanding the behavior of this compound in various environments and its potential applications.

Scientific Research Applications

Synthesis and Structural Analysis

- 2-Bromo-1-(4-methoxyphenyl)butan-1-one is utilized in the synthesis of novel compounds, such as in the creation of 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one. This process involves reactions with various aldehydes and is characterized using spectroscopic methods like NMR and X-ray diffraction analysis (Wang Yong-jian, 2010).

Chemical Derivatives from Natural Sources

- Research on red alga Rhodomela confervoides led to the isolation of bromophenol derivatives, including compounds structurally related to this compound. These compounds were analyzed for their structures using methods like IR, NMR, and X-ray structure analysis (Jielu Zhao et al., 2004).

Electrocatalytic Hydrogenation Studies

- The compound has been involved in studies of electrocatalytic hydrogenation, such as the conversion of 4-phenylbuten-2-ones into 4-phenylbutan-2-ones. This research uses techniques like HPLC and focuses on the product composition dependent on various conditions (A. Bryan & J. Grimshaw, 1997).

Catalysis and Synthesis

- In the context of catalysis, this compound is used in the synthesis of related compounds using multifunctional supported AuPd nanoalloy catalysts. The process involves steps like dehydrogenation, aldol condensation, and hydrogenation, characterized using techniques such as transmission electron microscopy and X-ray diffraction (M. Morad et al., 2017).

Wagner–Meerwein Rearrangement

- Studies have been conducted on the Wagner–Meerwein rearrangement involving compounds related to this compound. This research sheds light on the rearrangement mechanisms in specific chemical structures (T. Hasegawa et al., 1993).

Synthesis of Fragrant Compounds

- This compound is used in the condensation with tetramethylenediethylenetetramine to produce fragrant compounds, indicating its potential application in the field of fragrance and flavor synthesis (A. Kuznetsov et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit protein tyrosine phosphatases such as shp-1 and ptp1b . These enzymes play crucial roles in cellular processes like cell growth, differentiation, mitotic cycle, and oncogenic transformation.

Mode of Action

If it indeed targets protein tyrosine phosphatases like its analogs, it may bind to these enzymes and inhibit their activity, leading to alterations in the phosphorylation state of their substrate proteins .

Biochemical Pathways

Protein tyrosine phosphatases, which this compound may target, are involved in numerous signaling pathways, including those related to cell growth and differentiation .

Result of Action

If it inhibits protein tyrosine phosphatases, it could potentially affect cell growth, differentiation, and other processes regulated by these enzymes .

properties

IUPAC Name |

2-bromo-1-(4-methoxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-3-10(12)11(13)8-4-6-9(14-2)7-5-8/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVCAOCEVSDWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390092 | |

| Record name | 2-bromo-1-(4-methoxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

881-43-6 | |

| Record name | 2-bromo-1-(4-methoxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1335065.png)

![4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid](/img/structure/B1335071.png)

![3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine](/img/structure/B1335087.png)

![3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol](/img/structure/B1335093.png)

![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B1335094.png)